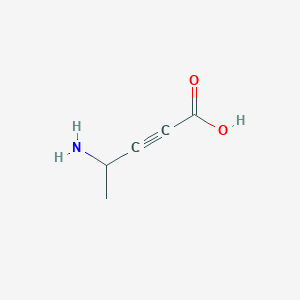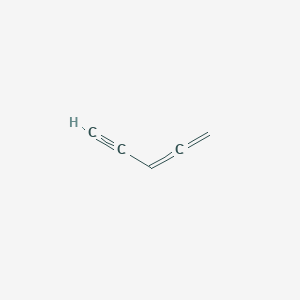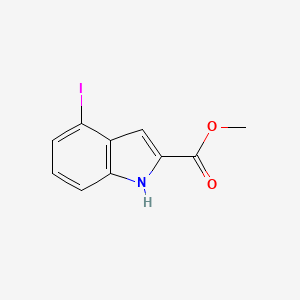
4-Aminopent-2-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing optically pure (S)-2-amino-5-arylpent-4-ynoic acids involves Sonogashira cross-coupling reactions. In this method, (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB is prepared and then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-arylpent-4-ynoic acid-Ni-(S)-BPB. The reaction conditions for the cross-coupling reaction are optimized, and twelve derivatives are synthesized .
Industrial Production Methods
The industrial production methods for 4-Aminopent-2-ynoic acid are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving alkyne and amine functional groups.
化学反応の分析
Types of Reactions
4-Aminopent-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Aminopent-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to aldose reductase activity.
Industry: Utilized in the synthesis of folate-conjugates and corresponding metal-chelate complexes.
作用機序
The mechanism of action of 4-Aminopent-2-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit aldose reductase (ALR2) over ALR1. Molecular docking studies have identified the putative binding mode of the compound in these enzymes . The alkyne group in the compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, making it a valuable reagent in click chemistry .
類似化合物との比較
Similar Compounds
(S)-2-Aminopent-4-ynoic acid: A synthetic amino acid used in the synthesis of folate-conjugates and metal-chelate complexes.
2-Aminopent-4-ynoic acid: Another variant with similar chemical properties and applications.
Uniqueness
4-Aminopent-2-ynoic acid is unique due to its ability to selectively inhibit aldose reductase and its utility in click chemistry reactions. Its alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, which are widely used in bioconjugation and material science .
特性
分子式 |
C5H7NO2 |
|---|---|
分子量 |
113.11 g/mol |
IUPAC名 |
4-aminopent-2-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-4(6)2-3-5(7)8/h4H,6H2,1H3,(H,7,8) |
InChIキー |
HWWDZOTZBIUNGW-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)


![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)


![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)


